molecular formula C24H35NO5 B13793708 [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate

[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate

Cat. No.: B13793708
M. Wt: 417.5 g/mol
InChI Key: ILINSGSXAQOTLC-QUMQEAAQSA-N
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Description

[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate: is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, methyl, and oct-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of hydroxy, methyl, and oct-2-enoyl groups through various organic reactions such as esterification, alkylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove double bonds or reduce functional groups.

    Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests it could interact with biological molecules, potentially leading to applications in drug discovery or as a biochemical probe.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly for targeting specific biological pathways.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties may make it suitable for applications in coatings, adhesives, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Alteration of Cellular Processes: The compound could affect cellular processes such as gene expression, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-hydroxy-6-methyl-4-[[(E)-hex-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-hex-2-enoate
  • [5-hydroxy-6-methyl-4-[[(E)-dec-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-dec-2-enoate

Uniqueness

The uniqueness of [5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate lies in its specific functional groups and their arrangement. This structure allows for unique chemical reactivity and potential biological activity, distinguishing it from similar compounds with different chain lengths or functional groups.

Properties

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate

InChI

InChI=1S/C24H35NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h12-16,28H,4-11,17-18H2,1-3H3/b14-12+,15-13+

InChI Key

ILINSGSXAQOTLC-QUMQEAAQSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)OCC1=CN=C(C(=C1COC(=O)/C=C/CCCCC)O)C

Canonical SMILES

CCCCCC=CC(=O)OCC1=CN=C(C(=C1COC(=O)C=CCCCCC)O)C

Origin of Product

United States

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